molecular formula C11H10ClN B14653540 2,4-Dimethyl-6-chlorchinolin

2,4-Dimethyl-6-chlorchinolin

Cat. No.: B14653540
M. Wt: 191.65 g/mol
InChI Key: CXZLGOBPIZSNHK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-chlorchinolin is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of methyl and chlorine substituents on the quinoline ring imparts unique chemical properties to this compound, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-chlorchinolin typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. For this compound, the starting materials would be 2-amino-4,6-dimethylbenzaldehyde and a suitable ketone, followed by chlorination to introduce the chlorine atom at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-chlorchinolin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

2,4-Dimethyl-6-chlorchinolin has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-chlorchinolin involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

    2,4-Dimethylquinoline: Lacks the chlorine substituent, resulting in different chemical properties.

    6-Chloroquinoline: Lacks the methyl groups, affecting its reactivity and biological activity.

    2,4-Dimethyl-8-chloroquinoline: Similar structure but with chlorine at the 8-position, leading to different reactivity.

Uniqueness: 2,4-Dimethyl-6-chlorchinolin is unique due to the specific positioning of the methyl and chlorine substituents, which influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

6-chloro-2,4-dimethylquinoline

InChI

InChI=1S/C11H10ClN/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,1-2H3

InChI Key

CXZLGOBPIZSNHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)C

Origin of Product

United States

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